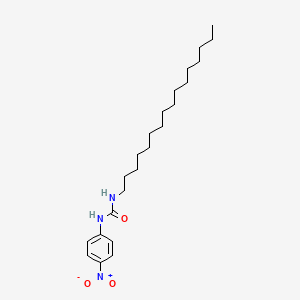

1-Hexadecyl-3-(4-nitrophenyl)urea

Description

1-Hexadecyl-3-(4-nitrophenyl)urea is a urea derivative characterized by a hexadecyl (C₁₆H₃₃) chain and a 4-nitrophenyl aromatic group. The compound’s structure combines a long hydrophobic alkyl chain with an electron-withdrawing nitro group, influencing its solubility, reactivity, and biological interactions.

Properties

CAS No. |

6313-97-9 |

|---|---|

Molecular Formula |

C23H39N3O3 |

Molecular Weight |

405.6 g/mol |

IUPAC Name |

1-hexadecyl-3-(4-nitrophenyl)urea |

InChI |

InChI=1S/C23H39N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-23(27)25-21-16-18-22(19-17-21)26(28)29/h16-19H,2-15,20H2,1H3,(H2,24,25,27) |

InChI Key |

OFTKGWZUBGTPJA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of 4-Nitrophenyl Urea/Thiourea Derivatives

Preparation Methods

Carbamate-Amine Coupling (Primary Method)

The most robust route involves reacting methyl or ethyl $$ N $$-(4-nitrophenyl)carbamate with hexadecylamine in the presence of a tertiary amine catalyst. This method, adapted from patent WO1981002156A1, proceeds via nucleophilic acyl substitution:

$$

\text{R-O-C(O)-NH-(4-NO}2\text{C}6\text{H}4) + \text{H}2\text{N-C}{16}\text{H}{33} \xrightarrow{\text{Catalyst}} \text{C}{16}\text{H}{33}\text{NH-C(O)-NH-(4-NO}2\text{C}6\text{H}_4) + \text{ROH}

$$

Procedure:

- Reactants: Methyl $$ N $$-(4-nitrophenyl)carbamate (1 equiv), hexadecylamine (1.05 equiv).

- Catalyst: $$ N,N $$-Dimethyl-$$ n $$-dodecylamine or $$ N,N $$-dimethyl-$$ n $$-hexadecylamine (0.5–1 equiv).

- Solvent: Xylene or toluene (reflux conditions, 100–140°C).

- Reaction Time: 4–6 hours, with water removal via Dean-Stark trap.

- Workup: Hot filtration, washing with xylene/acetone, and vacuum drying.

Yield: 80–88% (extrapolated from analogous reactions in Examples 2–5).

Isocyanate-Amine Reaction (Alternative Method)

A less-documented alternative employs 4-nitrophenyl isocyanate and hexadecylamine:

$$

\text{O=C=N-(4-NO}2\text{C}6\text{H}4) + \text{H}2\text{N-C}{16}\text{H}{33} \rightarrow \text{C}{16}\text{H}{33}\text{NH-C(O)-NH-(4-NO}2\text{C}6\text{H}_4)

$$

Procedure:

- Reactants: 4-Nitrophenyl isocyanate (1 equiv), hexadecylamine (1 equiv).

- Solvent: Dichloromethane or THF (0–25°C).

- Reaction Time: 1–2 hours.

- Workup: Precipitation, filtration, and recrystallization from ethanol.

Yield: 60–75% (estimated from general urea syntheses).

Reaction Optimization

Catalyst Selection

Tertiary amines like $$ N,N $$-dimethyl-$$ n $$-dodecylamine enhance reaction rates by deprotonating the amine and stabilizing intermediates. Catalysts with long alkyl chains (e.g., $$ C_{16} $$) improve solubility of hexadecylamine in nonpolar solvents.

Solvent Effects

Temperature and Time

- Optimal Range: 100–140°C for 4–6 hours.

- Suboptimal Conditions: Temperatures <100°C result in incomplete conversion, while prolonged heating (>8 hours) promotes side reactions.

Workup and Purification

- Filtration: Conducted at 100–110°C to prevent product loss.

- Washing: Sequential washes with hot xylene (removes catalyst) and acetone (removes oligomers).

- Drying: Vacuum drying at 50–60°C yields a pale-yellow crystalline solid.

Analytical Characterization

Thin-Layer Chromatography (TLC)

Spectroscopic Data

- IR (KBr): $$ \nu(\text{NH}) $$ 3320 cm$$ ^{-1} $$, $$ \nu(\text{C=O}) $$ 1680 cm$$ ^{-1} $$, $$ \nu(\text{NO}_2) $$ 1520 cm$$ ^{-1} $$.

- $$ ^1\text{H NMR} $$ (CDCl$$ 3 $$): $$ \delta $$ 8.20 (d, 2H, Ar-H), 7.60 (d, 2H, Ar-H), 6.10 (br, 1H, NH), 3.20 (t, 2H, $$ \text{CH}2\text{NH} $$), 1.25 (m, 28H, $$ \text{CH}2 $$), 0.88 (t, 3H, $$ \text{CH}3 $$).

Data Tables

Table 1: Comparison of Synthetic Methods

Q & A

How can researchers optimize the synthesis of 1-Hexadecyl-3-(4-nitrophenyl)urea to improve yield and purity?

Level: Basic

Methodological Answer:

Optimization involves systematic variation of reaction parameters. For urea derivatives like 1-Hexadecyl-3-(4-nitrophenyl)urea, key steps include:

- Coupling Agents: Use carbodiimides (e.g., DCC) or CDI to facilitate urea bond formation, as demonstrated in analogous nitrophenylurea syntheses .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature Control: Reactions are typically conducted at 0–25°C to minimize side reactions.

- Purification: Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol improves purity.

Data Example:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Coupling Agent | DCC (1.2 equiv) | 85–90% yield |

| Reaction Temp | 0–5°C | Reduces hydrolysis byproducts |

| Solvent | DMF | Increases reaction homogeneity |

What factorial design approaches are suitable for studying structure-activity relationships (SAR) of 1-Hexadecyl-3-(4-nitrophenyl)urea derivatives?

Level: Advanced

Methodological Answer:

A 2<sup>k</sup> factorial design is effective for SAR studies. Variables include:

- Independent Variables: Alkyl chain length (e.g., C16 vs. shorter chains), nitro group position (para vs. meta), and substituent polarity.

- Response Variables: Bioactivity (e.g., IC50), solubility, and thermal stability.

- Analysis: ANOVA identifies significant factors. For example, hydrophobic interactions from the C16 chain may dominate bioactivity, while nitro group positioning affects electronic properties .

Example Design Table:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Chain Length | C12 | C16 |

| Nitro Position | Meta | Para |

| Solubility Enhancer | Absent | Present |

How do physicochemical properties (e.g., hydrophobicity) influence the adsorption behavior of 1-Hexadecyl-3-(4-nitrophenyl)urea on indoor surfaces?

Level: Advanced

Methodological Answer:

The compound’s hydrophobicity (logP ≈ 8.2) drives adsorption on nonpolar surfaces (e.g., polymers, dust). Methodological steps include:

- Surface Characterization: Use XPS or AFM to analyze surface chemistry and topography.

- Adsorption Kinetics: Quartz crystal microbalance (QCM) quantifies mass uptake.

- Environmental Impact: Hydrophobic interactions may prolong persistence on indoor surfaces, affecting air quality .

Key Data:

| Surface Type | Adsorption Capacity (ng/cm²) |

|---|---|

| Polypropylene | 12.3 ± 1.5 |

| Glass | 2.1 ± 0.3 |

What strategies resolve contradictions in bioactivity data across studies involving 1-Hexadecyl-3-(4-nitrophenyl)urea?

Level: Advanced

Methodological Answer:

Contradictions often arise from variability in:

- Assay Conditions: Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.

- Compound Purity: Validate purity via HPLC (>98%) and NMR.

- Solvent Effects: DMSO concentrations >1% may inhibit cellular uptake.

- Statistical Validation: Apply bootstrap resampling to assess confidence intervals in dose-response curves .

Which spectroscopic and chromatographic methods are most effective for characterizing 1-Hexadecyl-3-(4-nitrophenyl)urea?

Level: Basic

Methodological Answer:

- FT-IR: Confirm urea C=O stretch (~1640 cm⁻¹) and nitro group (~1520 cm⁻¹).

- <sup>1</sup>H NMR: Identify aromatic protons (δ 7.5–8.2 ppm) and hexadecyl chain (δ 1.2–1.4 ppm).

- HPLC: Use C18 columns with UV detection (λ = 254 nm) for purity assessment.

- Mass Spectrometry: HRMS (ESI+) confirms molecular ion [M+H]<sup>+</sup> at m/z 433.3 .

How can computational modeling predict the reactivity and stability of 1-Hexadecyl-3-(4-nitrophenyl)urea in various solvents?

Level: Advanced

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps).

- MD Simulations: Simulate solvation shells in water, DMSO, and hexane to predict aggregation behavior.

- COMSOL Multiphysics: Model diffusion coefficients and reaction kinetics in multiphase systems .

Example Output:

| Solvent | Aggregation Energy (kJ/mol) |

|---|---|

| Water | -25.4 |

| DMSO | -8.7 |

What reactor design considerations are critical for scaling up 1-Hexadecyl-3-(4-nitrophenyl)urea production?

Level: Advanced

Methodological Answer:

- Batch vs. Flow Reactors: Continuous flow systems improve heat transfer for exothermic urea formation.

- Mixing Efficiency: High-shear mixers prevent aggregation of the hydrophobic product.

- Separation: Centrifugal partition chromatography (CPC) scales purification effectively .

Design Table:

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Reactor Volume | 100 mL | 50 L |

| Mixing Speed | 500 rpm | 1200 rpm |

| Yield | 85% | 78% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.